Tert-butyl (4-bromo-2,6-difluorophenyl)carbamate

Cross-coupling Regioselectivity Suzuki-Miyaura

This N-Boc-protected aniline derivative is a critical building block for medicinal chemistry and materials science. Its unique para-bromo and ortho,ortho'-difluoro substitution pattern ensures precise reactivity in Pd-catalyzed cross-couplings, while the Boc group enables orthogonal amine protection. Unlike generic analogs, this specific regiochemistry is essential for reproducible synthetic outcomes in kinase inhibitor development. Available with batch-specific analytical data.

Molecular Formula C11H12BrF2NO2
Molecular Weight 308.12 g/mol
CAS No. 1394130-18-7
Cat. No. B6616354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (4-bromo-2,6-difluorophenyl)carbamate
CAS1394130-18-7
Molecular FormulaC11H12BrF2NO2
Molecular Weight308.12 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=C(C=C(C=C1F)Br)F
InChIInChI=1S/C11H12BrF2NO2/c1-11(2,3)17-10(16)15-9-7(13)4-6(12)5-8(9)14/h4-5H,1-3H3,(H,15,16)
InChIKeyJQXHQUZTINRUNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl (4-bromo-2,6-difluorophenyl)carbamate CAS 1394130-18-7: Baseline Identity and Procurement-Relevant Characteristics


Tert-butyl (4-bromo-2,6-difluorophenyl)carbamate (CAS 1394130-18-7) is an N-Boc-protected aniline derivative featuring a para-bromo and ortho,ortho'-difluoro substitution pattern on the phenyl ring, with the molecular formula C11H12BrF2NO2 and a molecular weight of 308.12 g/mol . The compound is commercially available from multiple vendors at standard purities of 95% to 98% and is accompanied by batch-specific analytical data including NMR, HPLC, and GC . This specific carbamate serves as a key synthetic intermediate in medicinal chemistry and materials science, where the tert-butyloxycarbonyl (Boc) group provides orthogonal amine protection while the bromine atom enables subsequent cross-coupling transformations .

Tert-butyl (4-bromo-2,6-difluorophenyl)carbamate CAS 1394130-18-7: Why Generic Substitution Fails for This Specific Carbamate Intermediate


Generic substitution among Boc-protected 2,6-difluoroaniline derivatives is not scientifically valid because the precise regiochemistry of halogen substitution directly dictates the compound's reactivity profile in cross-coupling reactions. The presence of a bromine atom exclusively at the para position in the target compound confers distinct oxidative addition kinetics in palladium-catalyzed transformations relative to ortho- or meta-brominated analogs, a difference that is quantifiable in catalytic cycle efficiency [1]. Furthermore, the combination of two ortho-fluorine atoms with a para-bromo substituent creates a unique electron-deficient aromatic system that modulates the nucleophilicity of the Boc-protected amine nitrogen, impacting both the rate of subsequent Boc-deprotection and the stability of the intermediate aryl anion . In-class compounds lacking either the 4-bromo (e.g., tert-butyl (2,6-difluorophenyl)carbamate, CAS 745833-17-4) or the 2,6-difluoro motif cannot be interchanged without fundamentally altering the synthetic outcome and requiring extensive re-optimization of reaction conditions .

Tert-butyl (4-bromo-2,6-difluorophenyl)carbamate CAS 1394130-18-7: Quantitative Differentiation Evidence vs. Closest Analogs


Para-Bromo Regiochemistry Determines Cross-Coupling Reactivity: Direct Comparison with Ortho- and Meta-Bromo Isomers

The para-bromo substitution pattern in tert-butyl (4-bromo-2,6-difluorophenyl)carbamate confers a distinct steric and electronic environment for oxidative addition in palladium-catalyzed cross-couplings relative to ortho- or meta-brominated analogs. In Suzuki-Miyaura reactions, para-substituted aryl bromides typically exhibit faster oxidative addition kinetics due to reduced steric hindrance at the C-Br bond, with observed rate enhancements of 2- to 5-fold over ortho-bromo congeners under identical conditions [1]. This regiochemical advantage is critical for achieving high conversion yields in the synthesis of biaryl pharmacophores where the target compound is employed as the electrophilic partner [2].

Cross-coupling Regioselectivity Suzuki-Miyaura

Ortho-Fluorine Substitution Enhances Metabolic Stability: Class-Level Inference vs. Non-Fluorinated Analogs

The presence of two ortho-fluorine atoms on the phenyl ring of tert-butyl (4-bromo-2,6-difluorophenyl)carbamate is expected to increase the metabolic stability of downstream derivatives relative to non-fluorinated analogs. Ortho-fluorination has been shown in multiple drug discovery programs to reduce oxidative metabolism at adjacent positions by cytochrome P450 enzymes, often resulting in 2- to 10-fold improvements in in vitro microsomal half-life [1]. While direct data for this specific intermediate are not available, the 2,6-difluoro motif is a recognized strategy for improving the pharmacokinetic profiles of aryl-containing lead compounds [2].

Metabolic stability Fluorination ADME

Boc Protection Provides Orthogonal Amine Masking: Direct Comparison with Unprotected 4-Bromo-2,6-difluoroaniline

Tert-butyl (4-bromo-2,6-difluorophenyl)carbamate features a Boc-protected amine, whereas the closely related 4-bromo-2,6-difluoroaniline (CAS 67567-26-4) contains a free NH2 group . This protection offers quantitative control over the timing of amine deprotection. The Boc group is stable under basic and nucleophilic conditions but is cleanly removed under acidic conditions (e.g., TFA or HCl in dioxane) with typical yields >95% [1]. In contrast, the unprotected aniline is immediately reactive and can undergo unwanted acylation, alkylation, or diazotization under a wide range of synthetic conditions, limiting its utility in multi-step sequences .

Protecting group Orthogonal synthesis Boc deprotection

Commercial Purity and Analytical Documentation Enable Reliable Procurement: Direct Comparison with Unspecified-Grade Material

Tert-butyl (4-bromo-2,6-difluorophenyl)carbamate is commercially available with defined purity levels and accompanying analytical documentation. Suppliers such as Bidepharm offer this compound at a standard purity of 95%, with batch-specific certificates of analysis including NMR, HPLC, and GC data . Leyan provides material at 98% purity . In contrast, sourcing the same compound from non-specialized vendors may result in material of unspecified purity without analytical traceability, introducing significant variability in synthetic outcomes and potentially wasting valuable resources .

Quality control Analytical standards Procurement

Tert-butyl (4-bromo-2,6-difluorophenyl)carbamate CAS 1394130-18-7: Optimal Research and Industrial Application Scenarios


Medicinal Chemistry: Synthesis of Fluorinated Biaryl Pharmacophores

The para-bromo substituent enables efficient Suzuki-Miyaura cross-coupling with arylboronic acids to generate biaryl structures. The ortho,ortho'-difluoro motif, combined with the Boc-protected amine, provides a privileged scaffold for the construction of kinase inhibitors and other drug candidates where fluorination is known to enhance binding affinity and metabolic stability [1].

Process Chemistry: Multi-Step Synthesis of Complex Intermediates

The Boc protecting group allows the amine to be carried through multiple synthetic steps without interference. Subsequent deprotection under acidic conditions releases the free aniline for further functionalization, such as amide bond formation or diazotization. This orthogonal protection strategy, as evidenced by the compound's design, is essential for the efficient, high-yielding preparation of advanced pharmaceutical intermediates [2].

Materials Science: Building Block for Functionalized π-Conjugated Systems

The bromine atom serves as a handle for incorporation into extended π-conjugated frameworks via cross-coupling. Derivatives of 4-bromo-2,6-difluoroaniline have been utilized in the synthesis of hole-transporting materials for perovskite solar cells and OLEDs . The Boc-protected version provides a more versatile and stable starting material for such applications, allowing for controlled, stepwise construction of complex molecular architectures .

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